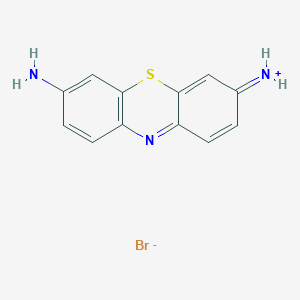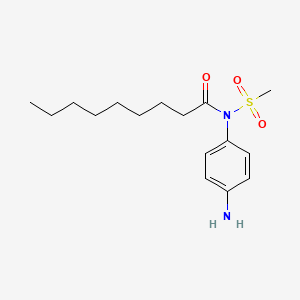![molecular formula C11H17NO B14604188 3-[Ethyl(propyl)amino]phenol CAS No. 59443-99-1](/img/structure/B14604188.png)
3-[Ethyl(propyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Ethyl(propyl)amino]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is particularly interesting due to its unique structure, which includes an ethyl(propyl)amino group attached to the phenol ring. This structural feature imparts specific chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(propyl)amino]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor, such as 3-nitrophenol, is reacted with ethyl(propyl)amine under specific conditions to replace the nitro group with the ethyl(propyl)amino group. The reaction typically requires a solvent like ethanol and a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures to ensure complete substitution.
Another method involves the Friedel-Crafts alkylation reaction, where phenol is alkylated with ethyl(propyl)amine in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires an inert atmosphere and controlled temperature conditions to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound is often carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound. The use of automated systems ensures consistent quality and high efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Ethyl(propyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve specific substitutions on the aromatic ring.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, alkylated, and nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
3-[Ethyl(propyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[Ethyl(propyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminophenol: Similar structure but lacks the ethyl(propyl) group, leading to different chemical properties and reactivity.
4-Ethylaminophenol: Similar but with the ethyl group attached to a different position on the phenol ring.
3-(Diethylamino)phenol: Contains a diethylamino group instead of the ethyl(propyl)amino group.
Uniqueness
3-[Ethyl(propyl)amino]phenol is unique due to the presence of the ethyl(propyl)amino group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
59443-99-1 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
3-[ethyl(propyl)amino]phenol |
InChI |
InChI=1S/C11H17NO/c1-3-8-12(4-2)10-6-5-7-11(13)9-10/h5-7,9,13H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
KTISFKAJXVJAEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC)C1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


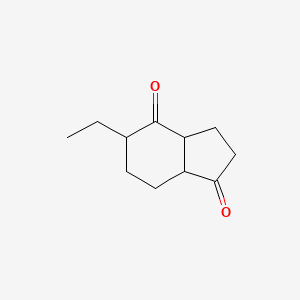
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
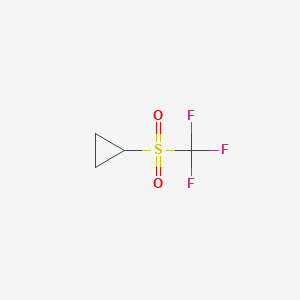
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
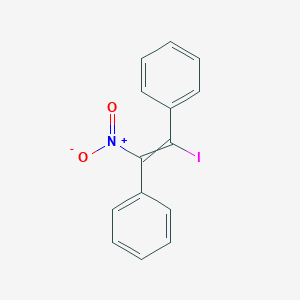
![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)
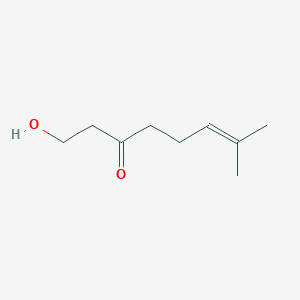
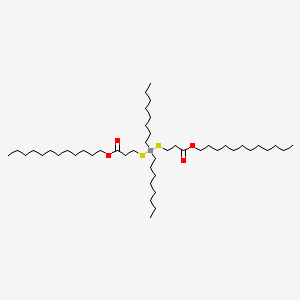
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)
